4-(3-Fluoropropoxy)piperidine hydrochloride
Description
4-(3-Fluoropropoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The addition of a fluoropropoxy group to the piperidine ring enhances its chemical properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(3-fluoropropoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO.ClH/c9-4-1-7-11-8-2-5-10-6-3-8;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFYGMIWMMDUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropropoxy)piperidine hydrochloride typically involves the reaction of piperidine with 3-fluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropropoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the fluoropropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-(3-Fluoropropoxy)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Fluoropropoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropropoxy group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and alter cellular functions, contributing to its observed pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenoxy)piperidine hydrochloride
- 4-(3-Fluorophenyl)piperidine hydrochloride
- 4-(3-Fluorobenzyl)piperidine hydrochloride
Uniqueness
4-(3-Fluoropropoxy)piperidine hydrochloride is unique due to the presence of the fluoropropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Biological Activity
4-(3-Fluoropropoxy)piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2203015-77-2
- Molecular Formula : C₈H₁₄ClFNO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The fluorine atom enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with central nervous system (CNS) targets.
Biological Activity Spectrum
Research indicates that fluorinated piperidine derivatives exhibit a wide range of biological activities, including:
- Enzyme Inhibition : Studies have shown that derivatives like 4-(3-Fluoropropoxy)piperidine can inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in managing conditions like Alzheimer's disease and diabetes, respectively .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which contributes to its potential neuroprotective effects .
- Antidiabetic Effects : In vivo studies demonstrated significant reductions in blood glucose levels in diabetic models, indicating potential antidiabetic applications .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of piperidine derivatives similar to 4-(3-Fluoropropoxy)piperidine. One notable study utilized molecular docking techniques to predict binding affinities and interactions with AChE and α-glucosidase. The findings indicated that modifications at the piperidine ring significantly influenced inhibitory potency .
In another case study involving diabetic rat models, compounds structurally related to 4-(3-Fluoropropoxy)piperidine were administered, resulting in improved glycemic control and enhanced insulin sensitivity. This suggests a multifaceted role for these compounds in metabolic regulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that the presence of the fluoropropoxy group is critical for enhancing the biological activity of piperidine derivatives. Variations in substituents on the piperidine ring can lead to significant changes in enzyme inhibition profiles and overall efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
